molecular formula C21H22Cl2N6O B2929342 N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898622-76-9

N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2929342
CAS No.: 898622-76-9
M. Wt: 445.35
InChI Key: PEQRLXMGJRWCEW-UHFFFAOYSA-N
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Description

N2,N4-Bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a symmetrically substituted triazine derivative featuring two 3-chloro-4-methylphenyl groups at the N2 and N4 positions and a morpholino substituent at the C6 position. Triazine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their stability, synthetic versatility, and tunable electronic properties .

Properties

IUPAC Name

2-N,4-N-bis(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N6O/c1-13-3-5-15(11-17(13)22)24-19-26-20(25-16-6-4-14(2)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQRLXMGJRWCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C16H18Cl2N4
Molecular Weight 349.25 g/mol
IUPAC Name This compound
Canonical SMILES Cc1ccc(Cl)cc1N=C(N)N=C(N)Nc2ncn(C)c2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, which can affect processes such as cell growth and apoptosis.
  • DNA/RNA Interaction: It has been suggested that the compound can interact with nucleic acids, potentially disrupting transcription and replication processes.
  • Cell Signaling Modulation: By modulating pathways like the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), it can influence cellular responses to growth factors and stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study demonstrated that derivatives of triazines exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values for these derivatives ranged from 0.20 μM to 16.32 μM, indicating potent activity against these cell lines .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of this compound:

  • Research has indicated that triazine derivatives can exhibit broad-spectrum antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity

In a comparative study of various triazine derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 cells with an IC50 value of 1.25 μM. The study concluded that the mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several triazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones in both bacterial strains, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazine ring significantly influence solubility, stability, and biological activity. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
N2,N4-Bis(4-ethylphenyl)-6-morpholino-... HCl 4-Ethylphenyl (N2/N4), morpholino (C6) Pharmaceutical interest (supplier data)
N2-(3-Chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-... 3-Cl-4-F-phenyl (N2), 3-MeO-phenyl (N4) Molecular weight: 430.9; Smiles provided
4-Chloro-N,N-diethyl-6-morpholino-... Cl (C4), diethylamino (N,N) Intermediate for agrochemicals
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine Styryl (C6), dimethylamino (N2) Potential medicinal value; stable
Simazine (herbicide) Cl (C6), diethylamino (N2/N4) Herbicidal activity
  • Morpholino Group: The morpholino substituent at C6, as seen in compounds from and , contributes to hydrogen-bonding capacity and solubility in polar solvents, contrasting with styryl or methoxy groups in other derivatives .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends: Morpholino-containing triazines () show characteristic IR peaks at ~3260 cm⁻¹ (N–H stretch) and 1245 cm⁻¹ (C–O–C). Chlorophenyl groups introduce C–Cl stretches near 840 cm⁻¹ .
  • X-ray Diffraction : Analogous compounds () adopt planar triazine cores with substituents in equatorial positions, stabilized by π-stacking and hydrogen bonds .

Q & A

What are the optimal synthetic routes for N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves sequential nucleophilic substitution of cyanuric chloride. First, the morpholino group is introduced via reaction with morpholine under controlled temperatures (0–5°C), followed by substitution with 3-chloro-4-methylphenylamine. Critical parameters include solvent choice (polar aprotic solvents like DMF), stoichiometry, and reaction time. For example, excess amine (1.2–1.5 equivalents) ensures complete substitution, while elevated temperatures (60–80°C) accelerate later stages. Purification via recrystallization or column chromatography is essential to achieve >95% purity. Evidence from analogous triazines shows that incomplete substitution leads to byproducts like mono- or di-substituted intermediates, which can be minimized using iterative TLC monitoring .

How can researchers resolve spectral data contradictions (e.g., NMR shifts) when characterizing novel triazine derivatives?

Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic effects (e.g., hindered rotation of aryl groups) or impurities. For instance, the morpholino group’s conformational flexibility can cause splitting in 1H^1H-NMR signals. To address this:

  • Use variable-temperature NMR to identify rotational barriers.
  • Compare experimental 13C^{13}C-NMR with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Employ 2D techniques (HSQC, HMBC) to confirm connectivity. In one study, a discrepancy in aromatic proton shifts was resolved by identifying a minor rotameric form through NOESY correlations .

What computational strategies are effective in predicting the reactivity of chloro- and morpholino-substituted triazines in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution reactions. Key steps:

Optimize geometries of reactants and intermediates.

Calculate Fukui indices to identify electrophilic hotspots (e.g., C-4 and C-6 positions on the triazine ring).

Simulate solvent effects using COSMO-RS. For example, computational studies on similar triazines revealed that electron-withdrawing chloro groups increase the electrophilicity of adjacent carbons, while morpholino’s electron-donating effect stabilizes intermediates. These insights guide reagent selection (e.g., using stronger nucleophiles for less reactive sites) .

What methodologies are recommended for comparing the biological activity of this compound with structurally similar triazine derivatives?

Advanced Research Question
Use a tiered approach:

  • In silico docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. The morpholino group’s hydrogen-bonding capacity may enhance interactions with ATP-binding pockets.
  • In vitro assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., EGFR tyrosine kinase) and cytotoxicity profiles (MTT assay) across cell lines. For example, substituting p-tolyl with 3-chloro-4-methylphenyl in analogs increased anti-proliferative activity by 3-fold in HeLa cells .
  • SAR analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to identify critical functional groups.

How do the electron-withdrawing chloro and morpholino groups influence the hydrolysis stability of 1,3,5-triazine-2,4-diamines under varying pH conditions?

Basic Research Question
Hydrolysis rates depend on pH and substituent effects:

  • Acidic conditions : The triazine ring undergoes protonation at N-1, accelerating cleavage. Chloro groups (σp_p = +0.23) enhance ring electrophilicity, increasing hydrolysis.
  • Basic conditions : OH^- attacks the C-2 position. Morpholino’s electron-donating effect (σp_p = -0.10) stabilizes the ring, reducing degradation. Experimental data for analogous compounds show a 10-fold increase in half-life (pH 7.4 vs. pH 1.2) due to morpholino’s buffering capacity .

What experimental designs are optimal for assessing the photostabilizing efficacy of this compound in polymer matrices?

Advanced Research Question
Design accelerated weathering tests:

Prepare polymer films (e.g., polyethylene) doped with 0.1–2.0 wt% compound.

Expose to UV-B radiation (313 nm, 0.5 W/m2^2) and monitor carbonyl index (FTIR) or tensile strength over time.

Compare with control samples and commercial stabilizers (e.g., Tinuvin®). The morpholino group’s radical-scavenging ability may reduce chain scission, as evidenced by a 40% lower carbonyl formation vs. unstabilized samples after 500 hours .

How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Mitigation strategies:

  • Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots.
  • Use PEGylated nanoparticles or liposomes to enhance in vivo delivery.
  • Validate with orthotopic xenograft models. For example, a related triazine showed poor oral bioavailability (<10%) due to first-pass metabolism, necessitating IV administration for efficacy .

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